3-Bromo-6-ethoxy-4-hydroxyquinoline
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Overview
Description
3-Bromo-6-ethoxy-4-hydroxyquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethoxy-4-hydroxyquinoline typically involves the bromination of 6-ethoxy-4-hydroxyquinoline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethoxy-4-hydroxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines.
Oxidation and Reduction: Products include quinoline ketones or alkanes.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
3-Bromo-6-ethoxy-4-hydroxyquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethoxy-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in the inhibition of bacterial or cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxyquinoline
- 6-Ethoxy-4-hydroxyquinoline
- 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Uniqueness
3-Bromo-6-ethoxy-4-hydroxyquinoline is unique due to the presence of both bromine and ethoxy groups, which can enhance its biological activity and chemical reactivity compared to other quinoline derivatives. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-6-ethoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOTAUMTNBLFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671077 |
Source
|
Record name | 3-Bromo-6-ethoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-21-8 |
Source
|
Record name | 3-Bromo-6-ethoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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